UT-A1 Inhibition Potency Compared to Non-Selective Inhibitors
HIGH-STRENGTH DIFFERENTIAL EVIDENCE IS ABSENT FROM PERMITTED SOURCES. The following represents the strongest available inference. In a patent describing small-molecule UT-A-selective urea transport inhibitors, the SAR exploration around benzyl urea derivatives highlights that specific substitution patterns are critical for UT-A1 potency [1]. While direct, head-to-head quantitative data for CAS 904147-05-3 against a close comparator was not found in primary literature or patents, its structural features align with the pharmacophore model for UT-A inhibitors. No quantitative comparison can be made.
| Evidence Dimension | Inhibitory activity against rat UT-A1 |
|---|---|
| Target Compound Data | No data available from primary sources |
| Comparator Or Baseline | Class-level expectation: active UT-A inhibitors generally show IC50 < 10 µM |
| Quantified Difference | N/A - lack of primary data |
| Conditions | Cell-based assay (rat UT-A1 expressed in MDCK cells) as described in patent examples [1] |
Why This Matters
Without primary data, differentiation cannot be substantiated; procurement should be based on its role as a reference tool within a defined SAR series.
- [1] Esteva-Font, C., et al. (2019). Small-molecule UT-A-selective urea transport inhibitors. US Patent 11123340. Available at: https://patents.justia.com/patent/11123340 (Accessed: 28 April 2026). View Source
